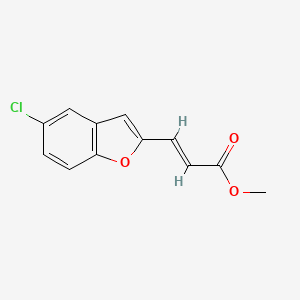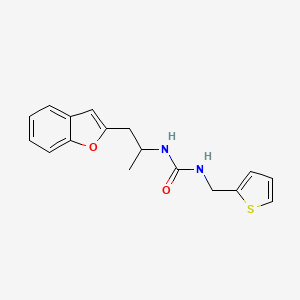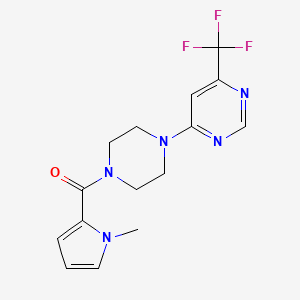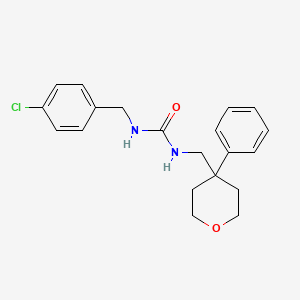
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as CP-690,550 or Tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). It was developed by Pfizer and is approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Applications De Recherche Scientifique
Urease Inhibitors and Their Therapeutic Applications
Urease inhibitors have been identified as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Although acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, suggesting the need for further exploration in this area. Research on herbal extracts as alternative urease inhibitors is also underway, highlighting the potential of natural products in medical applications (Kosikowska & Berlicki, 2011).
Biomarkers for Tobacco and Cancer Research
Human urinary carcinogen metabolites serve as practical biomarkers for investigating the relationship between tobacco use and cancer. This area of research is crucial for understanding carcinogen exposure from tobacco and its metabolites, providing insights into cancer prevention and the development of new tobacco products (Hecht, 2002).
Urea Biosensors
Advancements in urea biosensors highlight the significance of detecting and quantifying urea concentrations in various fields, including medical diagnostics and environmental monitoring. The integration of nanomaterials and conducting polymers in biosensor designs has improved the sensitivity and specificity of urea detection (Botewad et al., 2021).
Drug Design
The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, aiding in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This area of research encompasses a broad range of bioactivities, demonstrating the versatility of urea derivatives in medicinal chemistry (Jagtap et al., 2017).
Agriculture
In agriculture, urea derivatives like ureaform have been explored as slow-release fertilizers, offering a way to improve nitrogen use efficiency and reduce environmental pollution. The review on ureaform highlights its agronomic benefits and the factors influencing its degradation in soil, providing a foundation for future research in sustainable agriculture (Alexander & Helm, 1990).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYGZQDQOAESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)
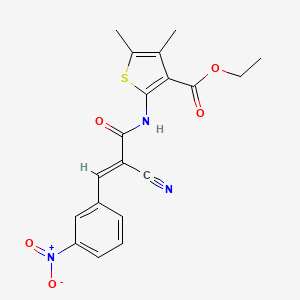
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
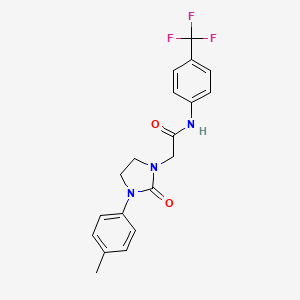
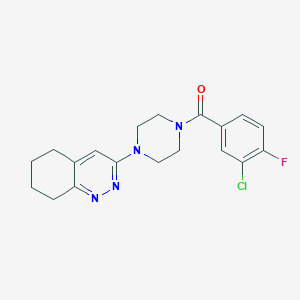
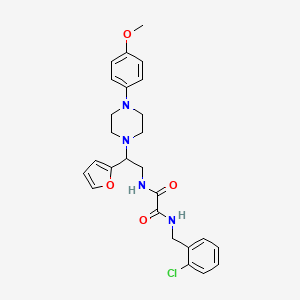
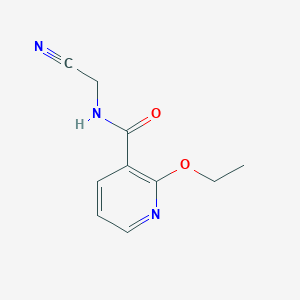
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)
